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molecular formula C8H6ClNO2 B1314652 2-Chloro-5-methoxybenzo[d]oxazole CAS No. 49559-34-4

2-Chloro-5-methoxybenzo[d]oxazole

Cat. No. B1314652
M. Wt: 183.59 g/mol
InChI Key: BRENVJPPZRBCPU-UHFFFAOYSA-N
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Patent
US08759373B2

Procedure details

To a mixture of 5-methoxy-benzooxazole-2-thiol (12.14 g, 0.07 mol) and thionyl chloride were added two drops of DMF. The mixture was stirred at 68° C. for forty minutes and the formation of gas had stopped. The mixture was diluted with dichloromethane, concentrated, and dried in vacuo to give the title compound as a green solid (14.31 g): 1H NMR (CDCl3, 200 MHz): δ=7.36 (m, 1H), 7.13 (m, 1H), 6.92 (m, 1H), 3.84 (s, 3H).
Quantity
12.14 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[O:10][C:9](S)=[N:8][C:7]=2[CH:12]=1.S(Cl)([Cl:15])=O>CN(C=O)C.ClCCl>[Cl:15][C:9]1[O:10][C:6]2[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:12][C:7]=2[N:8]=1

Inputs

Step One
Name
Quantity
12.14 g
Type
reactant
Smiles
COC=1C=CC2=C(N=C(O2)S)C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
68 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 68° C. for forty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=C(C=C2)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14.31 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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